3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Overview
Description
“3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1220027-48-4 . It has a molecular weight of 290.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20ClNO.ClH/c1-3-10(2)11-4-5-14(13(15)8-11)17-12-6-7-16-9-12;/h4-5,8,10,12,16H,3,6-7,9H2,1-2H3;1H . This indicates that the compound has a pyrrolidine ring, a sec-butyl group, and a chlorophenoxy group.Scientific Research Applications
Versatility in Drug Discovery
The pyrrolidine ring, a key structural component of the target compound, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space through sp3-hybridization, contribute to stereochemistry, and increase three-dimensional (3D) coverage. This flexibility leads to the creation of bioactive molecules with target selectivity, significantly impacting the design of new compounds for various human diseases. The structural diversity and stereochemical variations of pyrrolidine derivatives enable the development of drug candidates with distinct biological profiles, demonstrating the scaffold's critical role in innovative therapeutic solutions (Li Petri et al., 2021).
Enhancement of Surfactant Properties
Pyrrolidone-based compounds, closely related to the target chemical, exhibit significant surface-active properties when the alkyl group is increased, pointing to potential applications in surfactant design. These compounds can form synergistic interactions with anionic surfactants, stabilize ion pairs, and improve water solubility, compatibility, and solvency. The versatility of pyrrolidone as a substituent highlights its potential in enhancing the performance of various surfactant structures while typically reducing toxicity, suggesting applications in the development of safer and more efficient surfactants (Login, 1995).
Safety and Hazards
Properties
IUPAC Name |
3-[(4-butan-2-yl-2-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)13-4-5-15(14(16)8-13)18-10-12-6-7-17-9-12;/h4-5,8,11-12,17H,3,6-7,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVKGLQBMZOBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219979-34-6 | |
Record name | Pyrrolidine, 3-[[2-chloro-4-(1-methylpropyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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